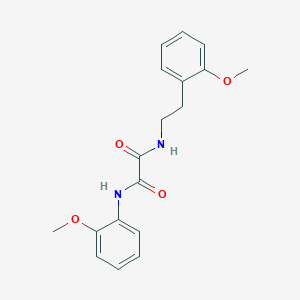
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Investigation
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing the classical Meinwald rearrangement, has been developed. This methodology facilitates the synthesis of di- and mono-oxalamides, including compounds related to N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, showcasing its utility in creating anthranilic acid derivatives and oxalamides. The process is characterized by its simplicity and high yield, marking a significant advancement in the synthesis of these compounds (Mamedov et al., 2016).
Molecular Structure and Spectroscopic Analysis
The molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate compounds have been extensively studied to understand their chemical behavior. Through a combination of spectroscopic techniques and density functional theory (DFT), insights into the optimized molecular structure, vibrational frequencies, and chemical shifts have been gained. This comprehensive analysis extends to the evaluation of molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, providing a deep understanding of the energetic behavior in solvent media (Şahin et al., 2015).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
A study on oxamide derivatives, including N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, revealed the presence of intramolecular three-center hydrogen bonding. This bonding stabilizes the compounds and influences their structural configuration, as evidenced by NMR spectroscopy and X-ray diffraction. These findings highlight the role of hydrogen bonding in determining the physical properties of such compounds, offering insights into their potential applications in various fields (Martínez-Martínez et al., 1998).
Electrocatalytic Applications of N-Oxyl Compounds
N-Oxyl compounds, including those related to N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, are crucial for the selective oxidation of organic molecules. These compounds serve as catalysts in electrochemical conditions, facilitating a wide range of electrosynthetic reactions. The electrochemical properties and mechanisms of N-oxyl compounds have been explored, shedding light on their potential applications in chemical and electrochemical catalysis (Nutting et al., 2018).
Crystallization Behavior Influenced by Nucleators
The effect of thermal history and shear flow on the crystallization behavior of compounds with soluble-type nucleators, such as N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), has been investigated. This research indicates that pre-dissolution and shear treatment significantly enhance the crystallization process, demonstrating the role of soluble-type nucleators in modifying the physical properties of polymeric materials (Shen et al., 2016).
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDAXJPUGFFFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)
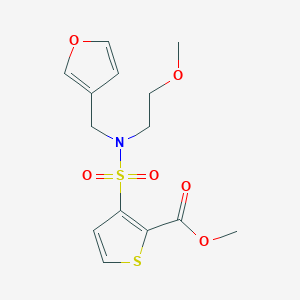
![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)
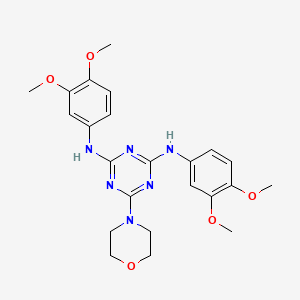
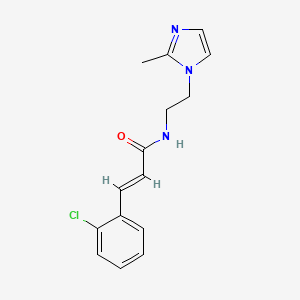
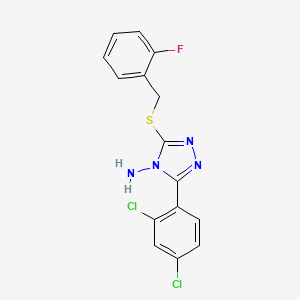
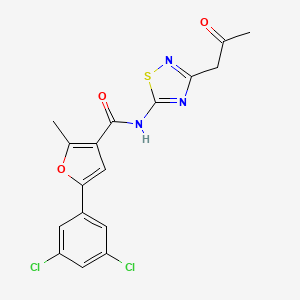
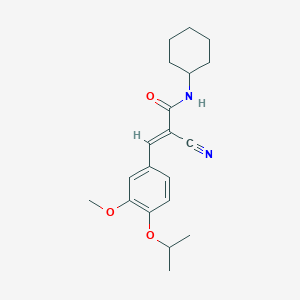
![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
![benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate](/img/structure/B2701881.png)
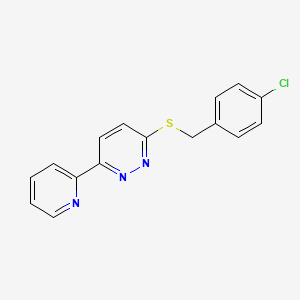
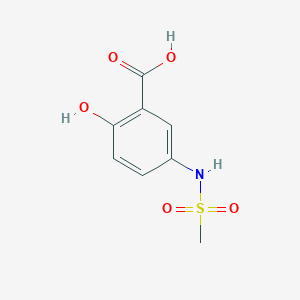
![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)